

Thermal Analysis of Polymers Crosslinked with Divinyltetramethyldisiloxane: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Divinyl tetramethyldisiloxane*

Cat. No.: *B8804842*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The crosslinking of polymers is a critical step in tailoring their physical and chemical properties for a wide range of applications, from advanced materials to drug delivery systems.

Divinyltetramethyldisiloxane (DVTMS) is a common crosslinking agent, particularly for silicone-based polymers and acrylates, that imparts flexibility and thermal stability. This guide provides a comparative overview of the thermal analysis of polymers crosslinked with DVTMS, utilizing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to elucidate their thermal properties.

Comparative Thermal Stability: TGA Data

Thermogravimetric analysis (TGA) is instrumental in determining the thermal stability and decomposition profile of polymers. The data presented below, compiled from various studies, illustrates the effect of crosslinking on the thermal properties of different polymer systems. While direct comparative studies are limited, the general trend indicates that crosslinking enhances thermal stability.

Polymer System	Crosslinker	Onset Decomposition Temperature (Tonset) (°C)	Temperature of Maximum Decomposition Rate (Tmax) (°C)	Residual Mass (%)	Notes
Poly(methyl methacrylate) (PMMA)	None	~250-300	~380	< 5	Decomposition occurs in multiple stages.
PMMA	Divinylbenzene (DVB)	Increased compared to uncrosslinked PMMA [1][2][3]	Increased, multiple peaks may be observed [1][2][3]	Higher char yield with increased DVB content [1][2][3]	Aromatic crosslinker significantly enhances thermal stability.
Poly(dimethyl siloxane) (PDMS)	None (linear)	~350-400	~450	< 5	Degradation primarily yields cyclic siloxanes.
Silicone Elastomer (PDMS-based)	Peroxide-cured	> 300	-	-	Thermal stability is a key feature of silicone elastomers. [4]
Poly(ester-urethane-acrylate)	Methyl Methacrylate (MMA)	-	-	-	Crosslinking with MMA improved thermal and mechanical properties. [5]
Polysulfides	1,1,3,3-tetramethyl-	Stable up to ~200	-	-	Provides a reference for

1,3-divinyldisiloxane is a similar divinylsiloxane crosslinker. [6]

Thermal Transitions: DSC Data

Differential scanning calorimetry (DSC) is employed to investigate thermal transitions such as the glass transition temperature (T_g), melting point (T_m), and crystallization temperature (T_c). The glass transition temperature is particularly important as it indicates the transition from a rigid, glassy state to a more flexible, rubbery state.

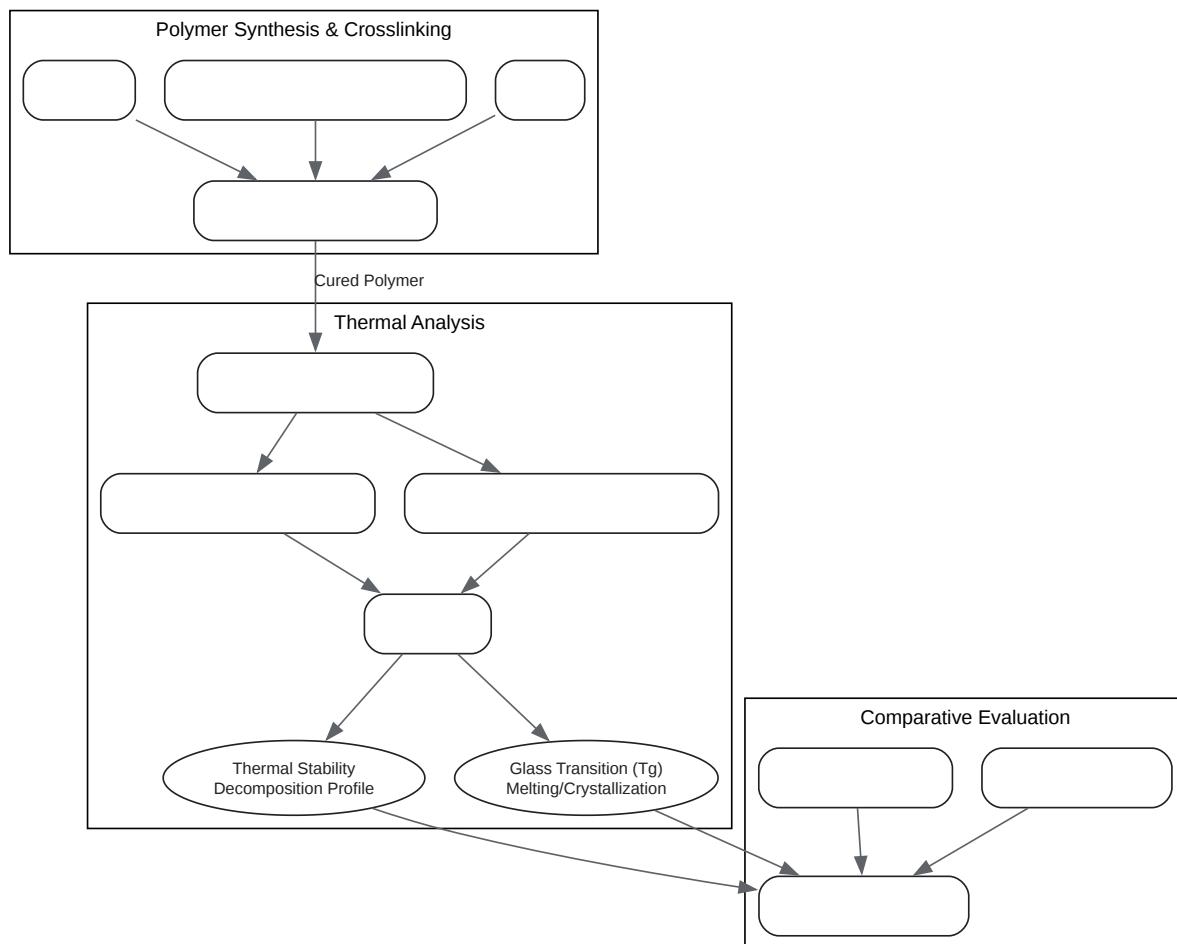
Polymer System	Crosslinker	Glass Transition Temperature (T_g) (°C)	Melting Temperature (T_m) (°C)	Notes
Poly(methyl methacrylate) (PMMA)	None	~105	-	Amorphous polymer.[7]
PMMA	Divinylbenzene (DVB)	Increased with higher DVB content	-	Crosslinking restricts chain mobility, increasing T_g .[1]
Poly(dimethylsiloxane) (PDMS)	None (linear)	~ -125	~ -40	Semi-crystalline polymer.[8]
Crosslinked PDMS	Tetrafunctional siloxane	~ -123	Reduced crystallinity observed	The glass transition temperature does not vary significantly with crosslinking.[8]
Polysulfides	1,1,3,3-tetramethyl-1,3-divinyldisiloxane	Up to 26.4	-	T_g increased with higher sulfur content.[6]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable thermal analysis data. The following are generalized methodologies for TGA and DSC analysis based on common practices found in the literature.

Thermogravimetric Analysis (TGA) Protocol

- Sample Preparation: Ensure the polymer sample is dry and representative of the bulk material. A sample weight of 5-10 mg is typically used.
- Instrument: A calibrated thermogravimetric analyzer is required.
- Crucible: Platinum or alumina crucibles are commonly used.
- Atmosphere: High-purity nitrogen is used to provide an inert atmosphere, with a typical flow rate of 20-50 mL/min. To study oxidative stability, dry air can be used.
- Temperature Program:
 - Equilibrate the sample at a starting temperature, typically 30-40 °C.
 - Ramp the temperature at a constant heating rate, commonly 10 °C/min or 20 °C/min, to a final temperature of 600-800 °C.
- Data Analysis: The onset of decomposition is often determined as the temperature at which 5% weight loss occurs (Td5%). The temperature of the maximum rate of weight loss (Tmax) is determined from the peak of the derivative of the TGA curve (DTG).


Differential Scanning Calorimetry (DSC) Protocol

- Sample Preparation: A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
- Instrument: A calibrated differential scanning calorimeter is used. An empty, sealed aluminum pan is used as a reference.

- Atmosphere: A purge of inert gas, such as nitrogen, is maintained at a flow rate of 20-50 mL/min.
- Temperature Program (for Tg determination):
 - First Heating Scan: Heat the sample from a low temperature (e.g., -150 °C for silicones, 25 °C for PMMA) to a temperature above its expected Tg at a controlled rate (e.g., 10 °C/min). This step removes the thermal history of the sample.
 - Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to the initial low temperature.
 - Second Heating Scan: Heat the sample again at the same controlled rate. The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during this second heating scan.[8]
- Data Analysis: The glass transition temperature (Tg) is reported as the midpoint of the transition. Melting (Tm) and crystallization (Tc) peaks are identified by their peak maxima.

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of polymers crosslinked with divinyltetramethyldisiloxane.

[Click to download full resolution via product page](#)

Caption: Workflow for Thermal Analysis of DVTMS-Crosslinked Polymers.

In conclusion, the thermal analysis of polymers crosslinked with divinyltetramethyldisiloxane reveals important information about their stability and transitional behavior. While specific comparative data is not always available in a single source, the collective evidence strongly suggests that crosslinking with DVTMS and similar agents enhances the thermal properties of polymers, a critical consideration for their application in demanding environments. Researchers and developers can utilize the outlined protocols and comparative data as a guide for their own material characterization and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Thermal Analysis of Polymers Crosslinked with Divinyltetramethyldisiloxane: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8804842#thermal-analysis-tga-dsc-of-polymers-crosslinked-with-divinyl-tetramethyldisiloxane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com